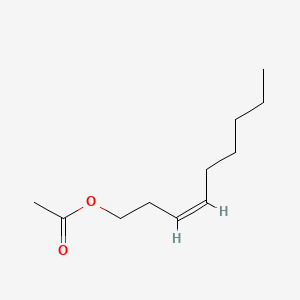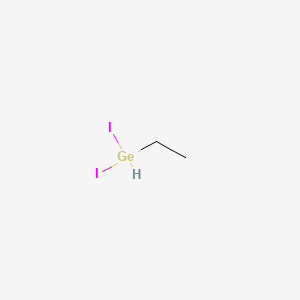
Ethyl(diiodo)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(diiodo)germane is an organogermanium compound characterized by the presence of an ethyl group and two iodine atoms bonded to a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl(diiodo)germane can be synthesized through the reaction of germanium tetrachloride with ethyl iodide in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where germanium tetrachloride and ethyl iodide are combined under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl(diiodo)germane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other halogens or functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The germanium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to form lower oxidation state germanium compounds using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents like chlorine or bromine, and the reactions are typically carried out in polar solvents such as acetonitrile.
Oxidation Reactions: Hydrogen peroxide or nitric acid is used as the oxidizing agent, and the reactions are conducted under acidic conditions.
Reduction Reactions: Lithium aluminum hydride is used as the reducing agent, and the reactions are performed in anhydrous ether solvents.
Major Products Formed:
Substitution Reactions: Products include ethyl(chloro)germane or ethyl(bromo)germane.
Oxidation Reactions: Products include germanium dioxide or other higher oxidation state germanium compounds.
Reduction Reactions: Products include lower oxidation state germanium compounds such as germane.
Scientific Research Applications
Ethyl(diiodo)germane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Medicine: Studies are being conducted to investigate its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of semiconductors and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which ethyl(diiodo)germane exerts its effects involves the interaction of the germanium center with various molecular targets. The iodine atoms can participate in halogen bonding, which influences the reactivity and stability of the compound. The ethyl group provides steric hindrance, affecting the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
Diiodo-λ²-germane: Similar in structure but lacks the ethyl group, making it less sterically hindered.
Ethyl(chloro)germane: Similar but with chlorine atoms instead of iodine, resulting in different reactivity and chemical properties.
Ethyl(bromo)germane: Similar but with bromine atoms instead of iodine, leading to variations in reactivity and stability.
Uniqueness: Ethyl(diiodo)germane is unique due to the presence of both ethyl and iodine groups, which confer distinct chemical properties and reactivity patterns. The combination of these groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
14275-40-2 |
|---|---|
Molecular Formula |
C2H6GeI2 |
Molecular Weight |
356.509 |
IUPAC Name |
ethyl(diiodo)germane |
InChI |
InChI=1S/C2H6GeI2/c1-2-3(4)5/h3H,2H2,1H3 |
InChI Key |
SQSUYCNIVHCRHA-UHFFFAOYSA-N |
SMILES |
CC[GeH](I)I |
Synonyms |
Ethyldiiodogermane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


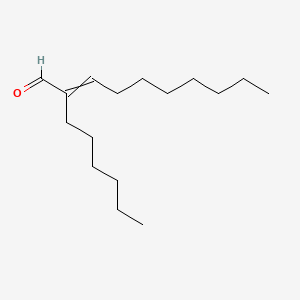
![(1R)-1-[(3aR,5R,6S,6aR)-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol](/img/structure/B577133.png)
![(2R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B577136.png)
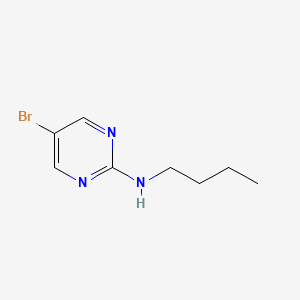
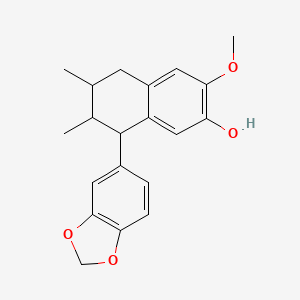


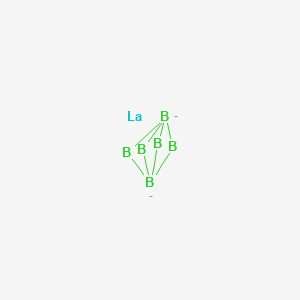
![1-[(1R,4R,12R,16S)-7,8,9-trimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone](/img/structure/B577151.png)
